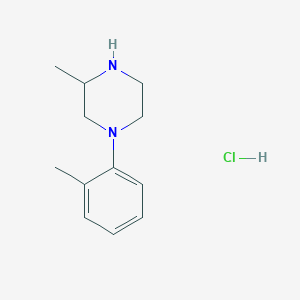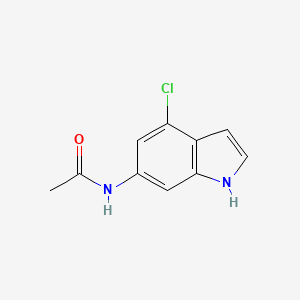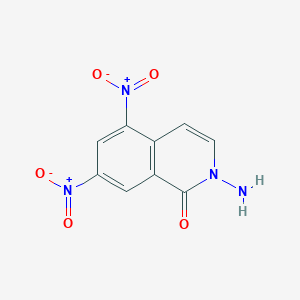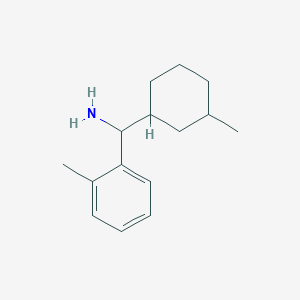
(3-Methylcyclohexyl)(2-methylphenyl)methanamine
Overview
Description
(3-Methylcyclohexyl)(2-methylphenyl)methanamine is a chemical compound with the CAS Number: 1250350-11-8 . It has a molecular weight of 217.35 . This compound is used in scientific research and has diverse applications in the synthesis of pharmaceuticals and organic chemistry due to its unique structural properties.
Molecular Structure Analysis
The InChI code for (3-Methylcyclohexyl)(2-methylphenyl)methanamine is 1S/C15H23N/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13,15H,5-6,8,10,16H2,1-2H3 . This indicates the molecular structure of the compound.Scientific Research Applications
Syntheses and Analytical Characterizations
Arylcyclohexylamines have been synthesized and analyzed for their potential as new psychoactive substances, focusing on their structural characterization through various analytical techniques. The study by Wallach et al. (2016) detailed the synthesis of fifteen N-alkyl-arylcyclohexylamines, providing analytical characterizations via gas chromatography, high-performance liquid chromatography, mass spectrometry, nuclear magnetic resonance spectroscopy, and other methods. This research aids in the identification of newly emerging substances of abuse and contributes to forensic science (Wallach et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) complexes incorporating arylcyclohexylamine derivatives have been explored for their potential in photocytotoxicity and cellular imaging, utilizing red light for therapeutic applications. Basu et al. (2014) synthesized iron(III) complexes with catecholate ligands, showing significant photocytotoxicity against various cell lines and demonstrating potential for cancer therapy and diagnostic imaging (Basu et al., 2014).
Transfer Hydrogenation Reactions
Research on ruthenium complexes involving phenylmethanamine ligands has shown applications in catalysis, specifically in transfer hydrogenation reactions. Karabuğa et al. (2015) reported the synthesis of ruthenium(II) complexes that exhibited high efficiency in transfer hydrogenation of acetophenone derivatives, underlining their importance in synthetic chemistry and potential industrial applications (Karabuğa et al., 2015).
Enhanced Cellular Uptake
Iron(III) complexes based on Schiff bases of arylcyclohexylamines have been investigated for their enhanced cellular uptake and selectivity, particularly in cancer cells. Basu et al. (2015) studied the photocytotoxicity and cellular uptake of such complexes, highlighting their potential in targeted cancer therapy (Basu et al., 2015).
properties
IUPAC Name |
(3-methylcyclohexyl)-(2-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N/c1-11-6-5-8-13(10-11)15(16)14-9-4-3-7-12(14)2/h3-4,7,9,11,13,15H,5-6,8,10,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGSJWPUWBXGDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(C2=CC=CC=C2C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Methylcyclohexyl)(2-methylphenyl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



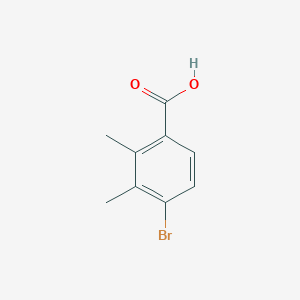
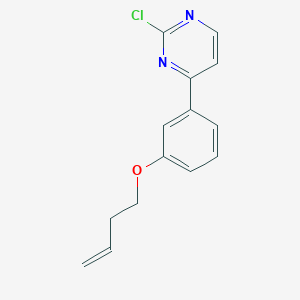
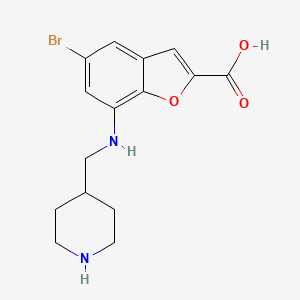

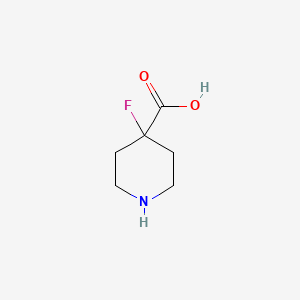
![Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B1524950.png)
![5-Bromoimidazo[1,5-a]pyridine](/img/structure/B1524953.png)
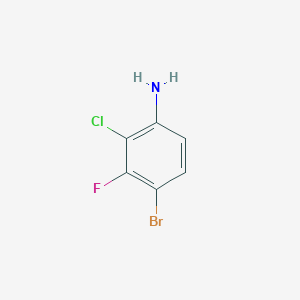
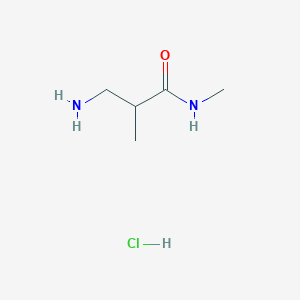
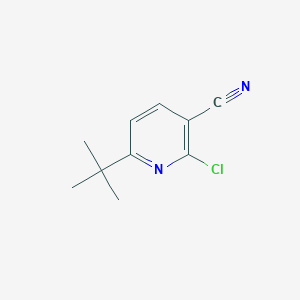
![7-Bromo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1524959.png)
